

# $^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopic data of 2-methyl-2-butene

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## Compound of Interest

Compound Name: 2-Methyl-2-butene

Cat. No.: B146552

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## An In-Depth Technical Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy of 2-Methyl-2-Butene

This guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-methyl-2-butene**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document outlines detailed experimental protocols and presents spectroscopic data in a clear, tabular format, complemented by a visual representation of the molecular structure and its NMR environments.

## Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-methyl-2-butene** were acquired in a deuterated chloroform ( $\text{CDCl}_3$ ) solution with tetramethylsilane (TMS) as the internal standard. The data reveals distinct signals corresponding to the unique proton and carbon environments within the molecule.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **2-methyl-2-butene** shows four distinct signals, indicating four unique proton environments in the molecule. The integration of these signals corresponds to a proton ratio of 1:3:3:3.<sup>[1]</sup>

Signal Label	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
H <sup>d</sup>	5.19	Quartet (q)	Not specified	1H	=CH-CH <sub>3</sub>
H <sup>a</sup>	1.68	Singlet (s)	Not applicable	3H	C(CH <sub>3</sub> )=
H <sup>c</sup>	1.60	Singlet (s)	Not applicable	3H	C(CH <sub>3</sub> )=
H <sup>b</sup>	1.56	Doublet (d)	Not specified	3H	=CH-CH <sub>3</sub>

Note: The singlet signals for H<sup>a</sup> and H<sup>c</sup> arise from the two methyl groups attached to the same carbon of the double bond. While chemically non-equivalent due to their spatial relationship with the other substituents on the double bond, their coupling to neighboring protons is absent.  
[\[1\]](#)

## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **2-methyl-2-butene** displays five distinct signals, corresponding to the five carbon environments in the molecule.[\[2\]](#) The alkene carbons are observed in the typical downfield region of 110-160 ppm, while the alkyl carbons appear below 50 ppm.[\[2\]](#)

Signal Label	Chemical Shift ( $\delta$ ) ppm	Assignment
C <sup>2</sup>	>110	(C)=CH
C <sup>3</sup>	>110	C=(C)H
C <sup>5</sup>	25.7	=C(CH <sub>3</sub> ) <sub>2</sub>
C <sup>4</sup>	17.3	=C(CH <sub>3</sub> ) <sub>2</sub>
C <sup>1</sup>	<50	=CH-CH <sub>3</sub>

Note: Specific chemical shifts for C<sup>1</sup>, C<sup>2</sup>, and C<sup>3</sup> are not consistently reported across all databases but their regions are well-established. The two methyl carbons attached to C<sup>2</sup> (C<sup>4</sup>

and C<sup>5</sup>) are non-equivalent due to the asymmetry across the double bond.[2]

## Experimental Protocols

The following is a generalized protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for a liquid sample such as **2-methyl-2-butene**.

### Sample Preparation

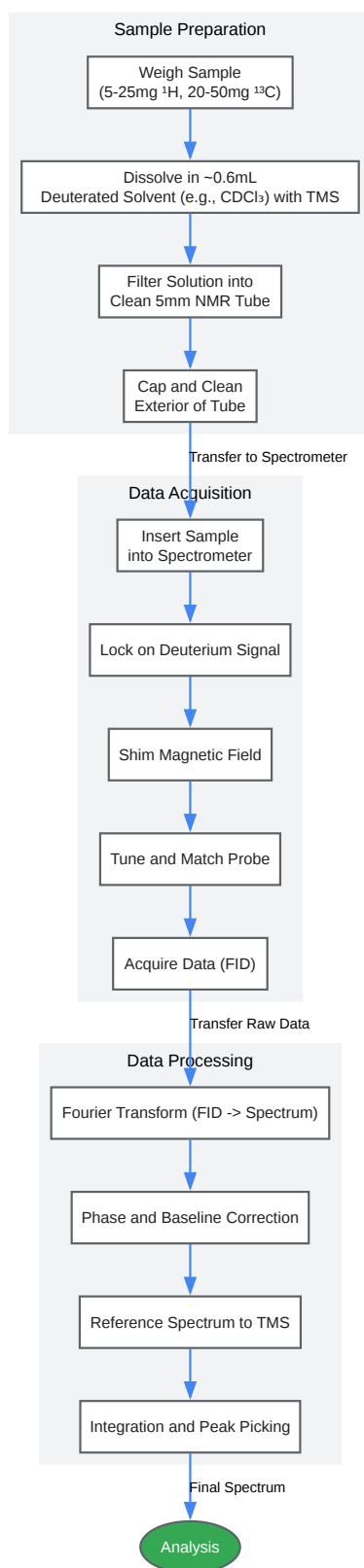
- **Sample Quantity:** For a standard <sup>1</sup>H NMR spectrum, accurately weigh 5-25 mg of **2-methyl-2-butene**. [1][2][3] For a <sup>13</sup>C NMR spectrum, a higher quantity of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the <sup>13</sup>C isotope. [1][4]
- **Solvent Selection:** Use approximately 0.6-0.7 mL of a suitable deuterated solvent. [1] Deuterated chloroform (CDCl<sub>3</sub>) is a common choice for nonpolar organic compounds like **2-methyl-2-butene**. [1] The deuterated solvent is crucial as it is used by the spectrometer to stabilize the magnetic field (locking). [1][5]
- **Dissolution:** Prepare the solution in a clean, dry vial. If **2-methyl-2-butene** is a liquid, use a micropipette to measure the appropriate volume and dissolve it in the deuterated solvent. Ensure the solution is homogeneous.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.0$  ppm). [1][2] It is often pre-dissolved in the deuterated solvent by the supplier.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into the pipette. [2]
- **Final Volume:** The final liquid level in the NMR tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the NMR probe. [1]
- **Cleaning and Capping:** Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely to prevent evaporation. [1]

### Data Acquisition Workflow

- **Instrument Insertion:** Carefully place the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.
- **Locking:** The spectrometer's software is used to "lock" onto the deuterium signal of the solvent (e.g.,  $\text{CDCl}_3$ ). This process stabilizes the magnetic field throughout the experiment. [\[1\]](#)
- **Shimming:** The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically and is critical for obtaining sharp, well-resolved peaks. [\[1\]](#)
- **Tuning and Matching:** The NMR probe is tuned to the specific frequency of the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize the efficiency of radiofrequency pulse transmission and signal detection. [\[1\]](#)
- **Acquisition:** Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.  $^{13}\text{C}$  spectra typically require a significantly larger number of scans than  $^1\text{H}$  spectra.
- **Processing:** After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing to the internal standard (TMS).

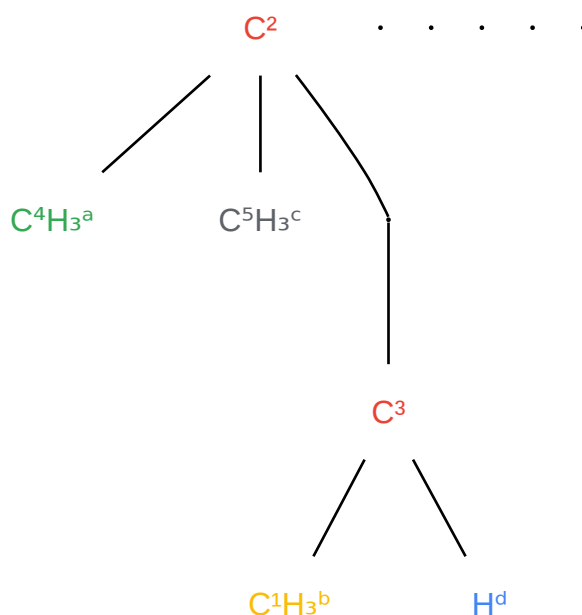
## Visualization

The following diagrams illustrate the logical workflow for NMR data acquisition and the chemical structure of **2-methyl-2-butene** with its distinct NMR environments.



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Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.



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Caption: Structure of **2-methyl-2-butene** showing unique  $^1\text{H}$  and  $^{13}\text{C}$  NMR environments.

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